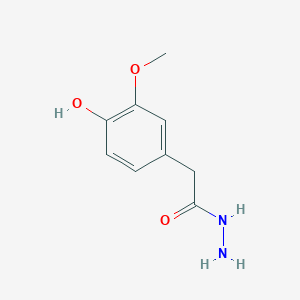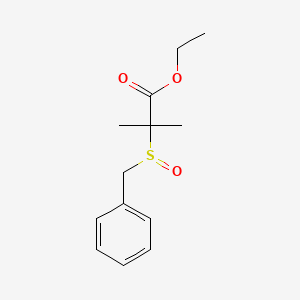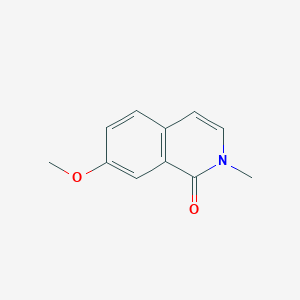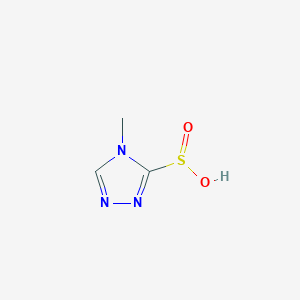
4-Methyl-4H-1,2,4-triazole-3-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4H-1,2,4-triazole-3-sulfinic acid is a heterocyclic compound containing a triazole ring with a sulfinic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4H-1,2,4-triazole-3-sulfinic acid typically involves the reaction of 4-methyl-4H-1,2,4-triazole with suitable sulfinating agents. One common method is the reaction of 4-methyl-4H-1,2,4-triazole with sulfur dioxide and hydrogen peroxide under controlled conditions to introduce the sulfinic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4H-1,2,4-triazole-3-sulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form sulfides or thiols.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-4H-1,2,4-triazole-3-sulfinic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-4H-1,2,4-triazole-3-sulfinic acid involves its interaction with molecular targets through its sulfinic acid group and triazole ring. The compound can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: Contains a thiol group instead of a sulfinic acid group.
4-Methyl-4H-1,2,4-triazole-3-sulfonic acid: Contains a sulfonic acid group instead of a sulfinic acid group.
1,2,4-Triazole: The parent compound without any substituents.
Uniqueness
4-Methyl-4H-1,2,4-triazole-3-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The sulfinic acid group allows for specific interactions and reactions that are not possible with the thiol or sulfonic acid derivatives.
Properties
Molecular Formula |
C3H5N3O2S |
|---|---|
Molecular Weight |
147.16 g/mol |
IUPAC Name |
4-methyl-1,2,4-triazole-3-sulfinic acid |
InChI |
InChI=1S/C3H5N3O2S/c1-6-2-4-5-3(6)9(7)8/h2H,1H3,(H,7,8) |
InChI Key |
GZPPUMDOPQSOJW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)acetate](/img/structure/B12964000.png)
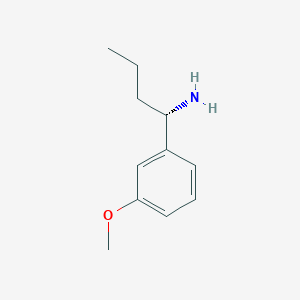
![4-Methoxybenzofuro[3,2-d]pyrimidine](/img/structure/B12964011.png)

